molecular formula C10H19NO3 B054581 叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯 CAS No. 114214-69-6

叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯

货号 B054581
CAS 编号: 114214-69-6
分子量: 201.26 g/mol
InChI 键: HKIGXXRMJFUUKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These reactants undergo a series of transformations to afford Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, and NMR. The molecular structure of these compounds has been elucidated through X-ray crystallographic analysis, highlighting the presence of intramolecular hydrogen bonds and confirming their structural integrity (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is stabilized by intramolecular hydrogen bonds. X-ray crystallography reveals that these compounds crystallize in specific space groups with detailed molecular geometry. For example, one compound was found to crystallize in the monoclinic space group P21/c, with the molecular structure being stabilized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, demonstrating the significance of non-covalent interactions in determining the structure (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives involves several key transformations, including Schiff base formation and reactions with electrophilic and nucleophilic reagents. These transformations are pivotal for the synthesis of biologically active compounds and demonstrate the versatility of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a synthetic intermediate (Moskalenko & Boev, 2014).

科学研究应用

  1. 合成和抗炎活性:Ikuta 等人(1987 年)的一项研究合成了与叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯相关的化合物,该化合物表现出抗炎和镇痛特性。这些化合物被评估为前列腺素和白三烯合成的双重抑制剂,显示出与吲哚美辛相当的抗炎活性,但具有减少的溃疡性作用 (Ikuta 等,1987 年).

  2. 对映选择性腈阴离子环化:Chung 等人(2005 年)描述了一种使用腈阴离子环化策略有效合成 N-叔丁基二取代吡咯烷的方法。这种方法实现了高收率和对映选择性,说明了叔丁基吡咯烷衍生物在合成手性吡咯烷化合物中的用途 (Chung 等,2005 年).

  3. 晶体结构分析:Weber 等人(1995 年)报道了与叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯相关的化合物的晶体结构。这项研究提供了对这类化合物的立体化学和分子构象的见解 (Weber 等,1995 年).

  4. 与芳基硼酸的偶联反应:Wustrow 和 Wise(1991 年)的一项研究证明了叔丁基羰基吡啶衍生物与芳基硼酸的偶联。这种合成方法可能与叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯的修饰和功能化有关 (Wustrow & Wise,1991 年).

  5. 吡咯烷阿扎糖的合成:黄佩强(2011 年)合成了一种受保护的多羟基吡咯烷,这是一种吡咯烷阿扎糖的关键中间体。这种合成从类似于叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯的化合物开始,表明其在合成复杂吡咯烷衍生物中的用途 (黄佩强,2011 年).

安全和危害

The safety information available suggests that exposure to Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . The compound has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412261
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

114214-69-6
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
12
Citations
L He, D Li, C Zhang, P Bai, L Chen - Bioorganic & medicinal chemistry …, 2017 - Elsevier
Described as a Btk inhibitor, ibrutinib also potently inhibits Bmx and EGFR, two good targets for lung cancer. Owing to its high CLogP (4.07) and low aqueous solubility (<0.01 mg/ml), …
Number of citations: 9 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
The balance of methylation levels at histone H3 lysine 4 (H3K4) is regulated by KDM1A (LSD1). KDM1A is overexpressed in several tumor types, thus representing an emerging target …
Number of citations: 65 pubs.acs.org
D Bardiot, L Vangeel, M Koukni, P Arzel, M Zwaagstra… - Molecules, 2022 - mdpi.com
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to a pandemic, that continues to be a huge public health burden. …
Number of citations: 3 www.mdpi.com
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
M Koukni, P Arzel, M Zwaagstra, H Lyoo, P Wanningen… - 2022 - discovery.dundee.ac.uk
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to a pandemic, that continues to be a huge public health burden. …
Number of citations: 2 discovery.dundee.ac.uk
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。